8(S)-HEPE

Descripción general

Descripción

8(S)-HEPE is a monohydroxy fatty acid produced by lipoxygenase oxidation of EPA. It acts to promote hatching of barnacle eggs at 10 nM, although it is not clearly identified as the natural egg hatching factor.

Actividad Biológica

8(S)-Hydroxy-eicosapentaenoic acid (8(S)-HEPE) is a bioactive lipid derived from eicosapentaenoic acid (EPA) through the action of lipoxygenase enzymes. This compound has garnered attention for its potential biological activities, including anti-inflammatory, anti-obesity, and anti-cancer effects. This article reviews the current understanding of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

1. Enzymatic Production and Characterization

The production of this compound is primarily facilitated by lipoxygenase (LOX) enzymes. A study identified a novel enzyme, PK-LOX1, from Euphausia pacifica, which exhibited high activity for the conversion of EPA to this compound. The metabolic efficiency of this compound production was found to be significantly higher than that of other products such as 8-HETE and 10-HDHA when using EPA as a substrate. Specifically, PK-LOX1 achieved a conversion rate of approximately 55.62% for this compound from EPA under optimized conditions (pH 7.4 and temperature 20°C) .

Table 1: Enzymatic Activity of PK-LOX1

| Substrate | Product | Conversion Rate (%) |

|---|---|---|

| EPA | This compound | 55.62 |

| ARA | 8-HETE | 0.79 |

| DHA | 10-HDHA | 0.97 |

2.1 Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various cellular models. For instance, in vitro studies demonstrated that treatment with this compound decreased the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are key mediators in inflammatory pathways .

2.2 Anti-Obesity Potential

Preliminary studies suggest that this compound may have a role in weight management and metabolic health. In animal models, administration of this compound resulted in reduced adiposity and improved lipid profiles, indicating its potential as an anti-obesity agent. However, further investigation is required to elucidate the underlying mechanisms and confirm these effects in human subjects .

Case Study: Lipid Profile Changes in E. pacifica

A detailed examination of lipid profiles during the enzymatic production process of this compound revealed significant changes over time. Following a six-hour incubation period with optimal conditions, concentrations of various hydroxy fatty acids increased dramatically:

| Time (hours) | Concentration of this compound (µg/mL) |

|---|---|

| 0 | <1 |

| 1 | 5 |

| 3 | 15 |

| 6 | 509 |

This case study underscores the efficiency of enzymatic production methods in generating high yields of bioactive compounds from natural sources .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

8(S)-HEPE exhibits various biological activities that are primarily mediated through its interaction with specific receptors, including peroxisome proliferator-activated receptors (PPARs) and G protein-coupled receptors (GPCRs). These interactions play a crucial role in regulating inflammatory responses, lipid metabolism, and cholesterol homeostasis.

- PPAR Activation : this compound activates PPARα, which is involved in fatty acid oxidation and lipid metabolism, leading to reduced triglyceride levels and improved lipid profiles in animal models .

- Anti-inflammatory Effects : By modulating the expression of pro-inflammatory cytokines, this compound contributes to the reduction of inflammation, which is beneficial in conditions such as metabolic syndrome and cardiovascular diseases .

Metabolic Syndrome

Research indicates that this compound has significant effects on components associated with metabolic syndrome, including obesity, dyslipidemia, and insulin resistance.

- Weight Management : In studies involving high-fat diet-induced obese mice, supplementation with this compound resulted in reduced body weight gain and visceral fat accumulation .

- Lipid Profile Improvement : It has been shown to increase high-density lipoprotein (HDL) cholesterol while decreasing low-density lipoprotein (LDL) cholesterol levels .

Non-Alcoholic Fatty Liver Disease (NAFLD)

This compound has been studied for its protective effects against NAFLD.

- Hepatic Steatosis : In animal models, this compound supplementation improved hepatic steatosis by enhancing the expression of genes involved in lipid metabolism such as ABCA1 and CD36 .

- Cholesterol Regulation : It also aids in regulating plasma cholesterol levels, which is critical for preventing NAFLD progression .

Cardiovascular Health

The compound's ability to modulate lipid profiles makes it a candidate for cardiovascular health promotion.

- Atherosclerosis Prevention : Studies have demonstrated that this compound can suppress atherosclerosis development in apoE-deficient mice by improving lipid profiles and reducing inflammation .

- Cholesterol Efflux : It enhances the expression of cholesterol efflux receptors, promoting the removal of excess cholesterol from macrophages .

Case Study 1: Effects on Dyslipidemia

In a study published in Biological & Pharmaceutical Bulletin, researchers found that concentrated materials containing this compound significantly improved dyslipidemia parameters in LDL receptor-deficient mice. The treatment led to decreased plasma triglycerides and increased HDL cholesterol levels, demonstrating its potential as a therapeutic agent for dyslipidemia management .

Case Study 2: Impact on Metabolic Syndrome

Another investigation highlighted the role of this compound in reducing visceral fat area and improving insulin sensitivity in high-fat diet-induced obese mice. The results indicated that dietary inclusion of this compound could serve as a functional food component for managing metabolic syndrome symptoms effectively .

Propiedades

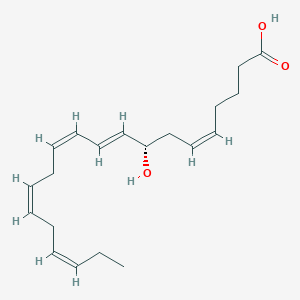

IUPAC Name |

(5Z,8S,9E,11Z,14Z,17Z)-8-hydroxyicosa-5,9,11,14,17-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,16,19,21H,2,5,8,12,15,17-18H2,1H3,(H,22,23)/b4-3-,7-6-,10-9-,14-11-,16-13+/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLOUCHKFBGGNEB-CHGUASJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CC=CC(CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C=C\[C@H](C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347673 | |

| Record name | 8-HEPE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118492-81-2 | |

| Record name | 8-HEPE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 8S-HEPE and where is it found?

A1: 8S-HEPE, also known as 8(S)-HEPE or 8S-hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid, is a monohydroxy fatty acid derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). [] It's found naturally in marine organisms, particularly in the North Pacific krill (Euphausia pacifica). [] Research suggests that the specific stereoisomer, 8R-HEPE, plays a role in cholesterol metabolism. []

Q2: How can 8S-HEPE be produced in the lab?

A2: Researchers have successfully produced 8S-HEPE using recombinant Escherichia coli cells expressing mouse arachidonate 8S-lipoxygenase (8S-LOX). [] This method offers a controlled and potentially scalable approach for producing this specific hydroxy fatty acid.

Q3: Does the stereochemistry of 8-HEPE impact its biological activity?

A3: Yes, the stereochemistry of 8-HEPE significantly influences its biological activity. Studies show that 8R-HEPE, but not 8S-HEPE, can induce the expression of cholesterol efflux receptors ABCA1 and ABCG1 in J774.1 macrophages, potentially via activation of the liver X receptor. []

Q4: Does 8-HEPE have any other biological activities?

A4: Research indicates that 8-HEPE, specifically in its 8R form, acts as a hatching factor for the eggs of certain barnacle species like Elminius modestus and Balanus balanoides. [, ] This activity suggests potential ecological roles for this molecule. Furthermore, the unsaturation at carbon atoms 5 and 14, as well as the 8R conformation, appear to be crucial for this egg hatching activity. []

Q5: What analytical techniques are used to study 8-HEPE?

A5: Scientists utilize various analytical methods to study 8-HEPE. Thin-layer chromatography (TLC) helps separate and identify different monohydroxy fatty acids, including 8-HEPE. [] Additionally, gas chromatography-mass spectrometry (GC-MS) is employed to identify and quantify specific 8-HEPE isomers within a sample. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.